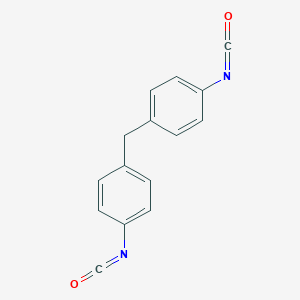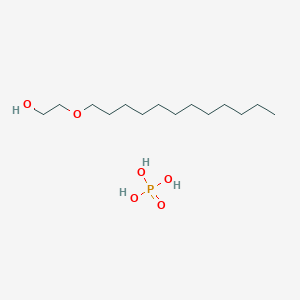
1-(4-Hydroxyphenyl)-2 4 6-triphenyl-
Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar to 1,3,5-triphenylbenzene , which is known to be a versatile photoluminescent chemo-sensor platform .
Mode of Action
Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit . It exhibits fluorescence quenching and enhancement-based chemo-sensing properties .
Biochemical Pathways
Based on its structural similarity to 1,3,5-triphenylbenzene, it may be involved in fluorescence signalling pathways .
Result of Action
Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit , suggesting that “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-” may have similar effects.
Action Environment
It’s worth noting that 1,3,5-triphenylbenzene is thermally and photochemically stable , which may suggest similar stability characteristics for “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene and phenol as the primary starting materials.
Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form triphenylbenzene.
Hydroxylation: The triphenylbenzene is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce the hydroxy group at the para position of one of the phenyl rings.
Industrial Production Methods
Industrial production methods for 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2,4,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of 1-(4-Benzoquinonyl)-2,4,6-triphenyl-.
Reduction: Formation of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- derivatives with reduced functional groups.
Substitution: Formation of brominated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2,4,6-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2,4,6-triphenyl- can be compared with other similar compounds such as:
1,3,5-Triphenylbenzene: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Contains only two phenyl rings, resulting in different chemical and physical properties.
2,4,6-Triphenylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- lies in its combination of a hydroxy group and multiple phenyl rings, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBVGMHCCDFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



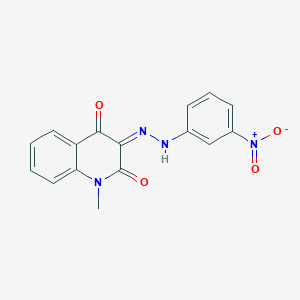
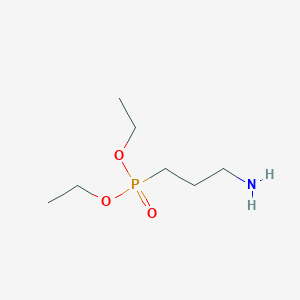

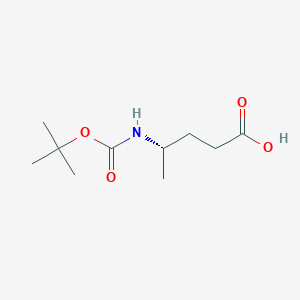
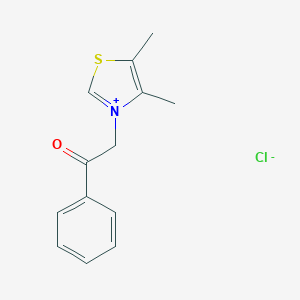


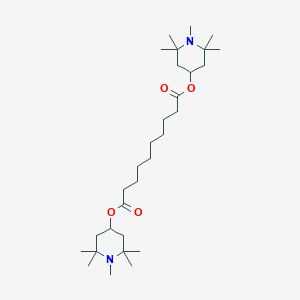
![sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate](/img/structure/B179442.png)

